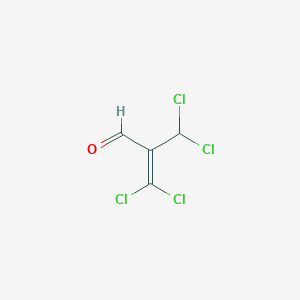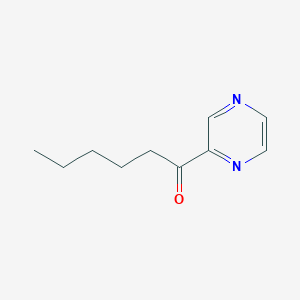
N-(3-aminopropyl)-N-butyl-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine involves complex chemical reactions, often requiring specific catalysts or conditions to achieve the desired product. For instance, Maji et al. (2000) synthesized related triamine complexes of nickel(II) selenocyanate, showcasing the intricate processes involved in synthesizing compounds with similar structures. The synthesis procedure involves the coordination of nickel(II) centers in a distorted octahedral fashion, indicating the complexity of reactions needed to synthesize such amines (Maji et al., 2000). Laval et al. (2002) developed a template synthesis for assembling polyamines via amino acids, using cobalt(III) in a biomimetic manner, which could be analogous to methods for synthesizing N-(3-aminopropyl)-N-butyl-N-methylamine (Laval et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-aminopropyl)-N-butyl-N-methylamine reveals complex arrangements and bonding patterns. For example, the study by Codina et al. (1999) on palladium(II) and platinum(II) polyamine complexes provides insights into the coordination chemistry and molecular structure of related amines. These complexes exhibit specific geometric arrangements that could be reflective of the structural aspects of N-(3-aminopropyl)-N-butyl-N-methylamine (Codina et al., 1999).
Chemical Reactions and Properties
The chemical reactions involving N-(3-aminopropyl)-N-butyl-N-methylamine and its properties can be complex, involving various reactants and conditions. The study by Ellman et al. (2002) on N-tert-butanesulfinyl imines illustrates the versatility of similar compounds in asymmetric synthesis, indicating the potential reactivity of N-(3-aminopropyl)-N-butyl-N-methylamine in various chemical contexts (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility, boiling point, and melting point, are crucial for understanding its behavior in different environments. Although specific data on N-(3-aminopropyl)-N-butyl-N-methylamine were not directly available, studies on related compounds provide valuable insights. For instance, the research by Denton et al. (2007) on the preparation of N-alkylbis(3-aminopropyl)amines offers data on physical properties that can be analogous to those of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility and reactivity under various conditions (Denton et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other compounds, is essential for comprehensively characterizing N-(3-aminopropyl)-N-butyl-N-methylamine. Wolfe et al. (1970) examined the reactions of amines with N-substituted phthalimides, providing a basis for understanding the chemical behavior of similar amines (Wolfe et al., 1970).
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Coordination Chemistry
N-(3-aminopropyl)-N-butyl-N-methylamine and its derivatives have been extensively studied for their roles in the synthesis and characterization of various macrocyclic and coordination compounds. For instance, the reaction between 2,6-bis(2-formylphenoxymethyl)pyridine and derivatives of N-(3-aminopropyl)-N-butyl-N-methylamine has led to the synthesis of a new family of oxa-aza macrocyclic ligands, opening a wide range of coordination possibilities with Y(III), Ln(III), Zn(II), and Cd(II) cations (Lodeiro et al., 2004). Similarly, the synthesis, crystal structure, and fluorescence properties of Zn(II) complexes with these ligands have been characterized, showing significant fluorescence intensity and forming 1D chain structures by π-π stacking (Xi, 2008).
Catalytic Applications in Organic Reactions
The amine-functionalized compounds, including N-(3-aminopropyl)-N-butyl-N-methylamine, have been used to enhance catalyst lifetime in organic reactions like transesterification. Studies have shown that the presence of these amine compounds affects the basicity and basic strength of the catalyst, significantly influencing the catalytic activity and the yield of the reaction products (Samerjit et al., 2016).
Application in Polymer Science
In polymer science, N-(3-aminopropyl)-N-butyl-N-methylamine derivatives are utilized as monomers for condensation polymerization, particularly in generating poly(4-alkyl-4-azaheptamethylene aldaramides). An improved process involving bisconjugate addition followed by catalytic hydrogenation has been reported, which yields the target triamines in nearly quantitative yield and high purity (Denton et al., 2007).
Biochemical Insights and Metabolic Pathways
The biochemical significance of N-(3-aminopropyl)-N-butyl-N-methylamine and related compounds is also noteworthy. For instance, studies have highlighted the role of similar compounds in the synthesis of S-adenosylmethionine (SAM), a critical biological molecule involved in transferring methylene, amino, ribosyl, and aminopropyl groups in various metabolic reactions (Fontecave et al., 2004).
Mecanismo De Acción
Target of Action
It is structurally similar to n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine and N-(3-aminopropyl)cyclohexylamine , which are known to interact with Histone acetyltransferase KAT2B and spermine synthase respectively. These targets play crucial roles in gene expression and cell growth.
Mode of Action
Based on its structural similarity to n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine , it may interact with its targets to modulate their activity. This could result in changes in cellular processes such as gene expression, cell growth, and survival.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to cell survival, apoptosis, autophagy, and necroptosis .
Pharmacokinetics
Similar compounds like n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine have been analyzed using reverse phase (rp) hplc methods , suggesting that similar techniques could be used to study the pharmacokinetics of N-(3-aminopropyl)-N-butyl-N-methylamine.
Result of Action
Based on its structural similarity to other compounds, it may influence gene expression, cell growth, and survival .
Action Environment
Similar compounds like n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine have been evaluated under various conditions , suggesting that environmental factors could potentially influence the action of N-(3-aminopropyl)-N-butyl-N-methylamine.
Propiedades
IUPAC Name |
N'-butyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBZJBVQYLKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427958 |
Source


|
| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-butyl-N-methylamine | |
CAS RN |
13595-43-2 |
Source


|
| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

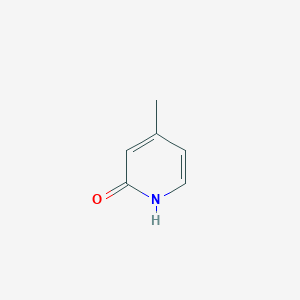
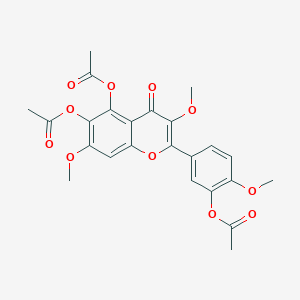

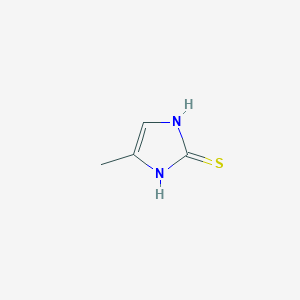
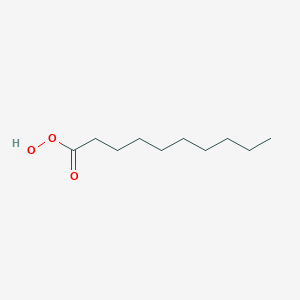

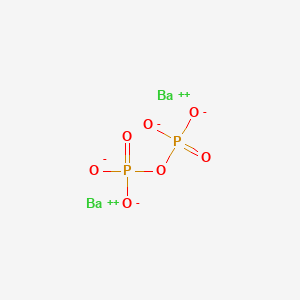
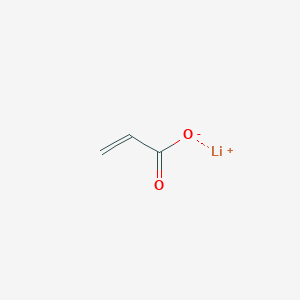
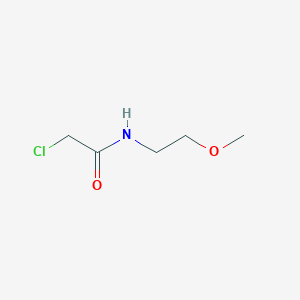
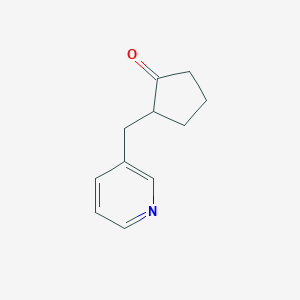
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

